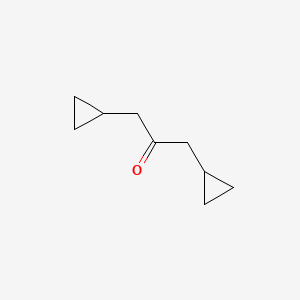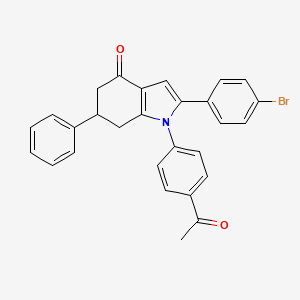
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide” is a derivative of piperazine . Piperazine derivatives play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery . They have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .
Synthesis Analysis
The compound can be synthesized from 3-chloro phenyl isocyanate and 1-benzhydrylpiperazine . The product obtained was characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by X-ray crystallography . The piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The compound is part of a series of new piperazine derivatives synthesized in a single-step reaction . All adducts were obtained in good to high yields .Physical And Chemical Properties Analysis
The compound is an off-white crystalline solid . It has a melting point of 65.0°C to 75.0°C and a boiling point of 178.0°C to 180.0°C (0.5 mmHg) . The compound is stable under normal conditions .Scientific Research Applications
Cancer Cell Cytotoxicity
This compound has shown significant cytotoxicity on cancer cell lines from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3) and endometrial (MFE-296) cancer cell lines . This means it has the potential to be used in cancer treatments.
Inhibition of Cell Proliferation
The compound has been found to inhibit cell proliferation . This is particularly useful in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Stability in Situ
Time-dependent cytotoxicity analysis of the compound indicated the long-term in situ stability . This is an important property for a potential drug as it ensures that the compound remains effective over a longer period.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives . These derivatives have shown significant cell growth inhibitory activity on selected cancer cell lines .
Cytotoxicity Studies
Cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives have been conducted . In general, 4-chlorobenzhydrylpiperazine derivatives were more cytotoxic than other compounds .
Growth Inhibition
Thioamide derivatives have shown higher growth inhibition than their carboxamide analogs . This suggests that the compound could be modified to enhance its therapeutic effects.
Safety and Hazards
Future Directions
The results from the performed molecular docking studies were promising, since the observed data could be used to develop more potent antimicrobials . There is still a great need for novel and more efficient drug candidates . Therefore, further studies on the relationships between the structure of the heterocyclic scaffolds and the detected antimicrobial properties are merited .
properties
IUPAC Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-21-11-13-22(14-12-21)26-24(29)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHONTBBAFZEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzhydryl-N-(4-chlorophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)
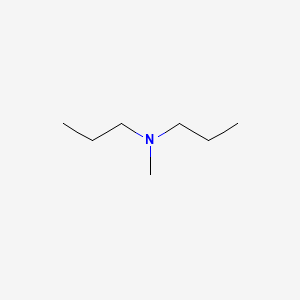

![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)
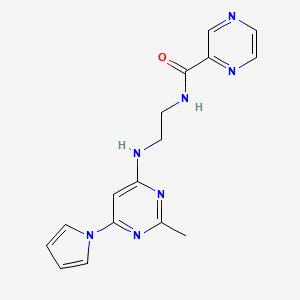

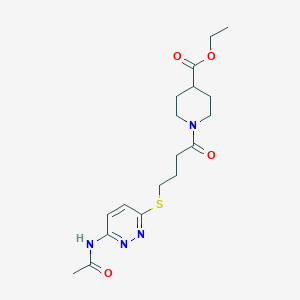

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

